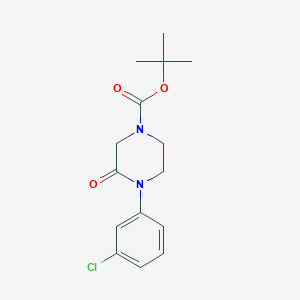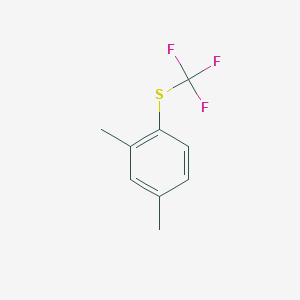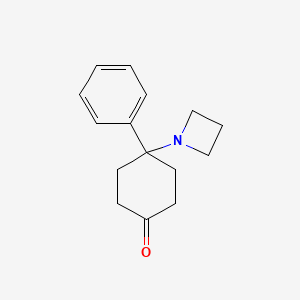
4-(Azetidin-1-yl)-4-phenylcyclohexan-1-one
Vue d'ensemble
Description
The compound “4-(Azetidin-1-yl)-4-phenylcyclohexan-1-one” is a complex organic molecule that contains an azetidine ring and a phenyl group attached to a cyclohexanone ring. Azetidines are four-membered heterocyclic compounds containing a nitrogen atom, and they are known for their wide range of biological activities . The phenyl group is a common functional group in organic chemistry, often contributing to the physical and chemical properties of the compounds in which it is found .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy . The presence of the azetidine ring, phenyl group, and cyclohexanone ring would contribute to the overall structure of the molecule .Chemical Reactions Analysis
Azetidinones are known to participate in a variety of chemical reactions. For example, they can undergo reactions with NH-heterocycles to yield functionalized azetidines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the azetidine ring could influence the compound’s reactivity .Applications De Recherche Scientifique
Therapeutic Potentials and Mechanisms
Antibacterial and Non-antibiotic Activities : Monocyclic beta-lactams, which include compounds related to 4-(Azetidin-1-yl)-4-phenylcyclohexan-1-one, have historically been recognized for their antibacterial properties. However, recent patents and studies have revealed their potential in neuroprotective, anti-inflammatory, anti-cancer, anticoagulant, and antihyperlipidemic applications. These findings suggest a broadening of the therapeutic applications beyond their conventional use, indicating the potential for developing new clinical candidates in various domains, including neurodegenerative diseases and coagulation therapy (Grabrijan, Strašek, & Gobec, 2020).
Role in Synthesis of Functionalized Compounds : The synthesis and transformation of functionalized β-amino acid derivatives, closely related to the structural framework of 4-(Azetidin-1-yl)-4-phenylcyclohexan-1-one, highlight the compound's importance in drug research. Metathesis reactions, including ring-opening, ring-closing, and cross metathesis, are extensively used to access alicyclic β-amino acids and their derivatives. These methodologies offer insights into the synthesis of novel molecular entities with potential drug applications, showcasing the compound's role in medicinal chemistry innovation (Kiss, Kardos, Vass, & Fülöp, 2018).
Chemical Chaperone and Proteostasis Maintenance : Research on compounds structurally similar to 4-(Azetidin-1-yl)-4-phenylcyclohexan-1-one, such as 4-phenylbutyric acid, emphasizes their role as chemical chaperones. These compounds prevent misfolded protein aggregation and alleviate endoplasmic reticulum stress, which is pivotal in maintaining cellular proteostasis. Their ability to assist in protein folding in the ER and potentially alleviate various pathologies by attenuating the activation of the unfolded protein response suggests significant therapeutic value in treating diseases associated with protein misfolding (Kolb, Ayaub, Zhou, Yum, Dickhout, & Ask, 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(azetidin-1-yl)-4-phenylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-14-7-9-15(10-8-14,16-11-4-12-16)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYQTQDYBURNGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2(CCC(=O)CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azetidin-1-yl)-4-phenylcyclohexan-1-one | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1S,2S)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee)](/img/structure/B6327360.png)
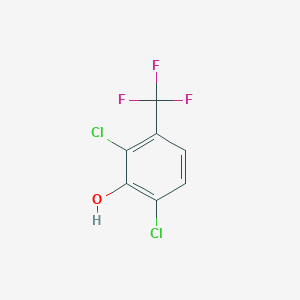


![6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B6327384.png)

![tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6327393.png)
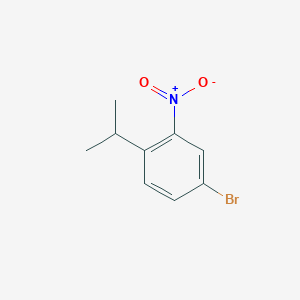
![tert-Butyl 1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B6327416.png)

